N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O2S/c19-12-2-1-3-14(8-12)21-16(24)9-15-10-26-18(22-15)23-17(25)11-4-6-13(20)7-5-11/h1-8,10H,9H2,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNQERPAZPLROO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the bromophenyl and chlorobenzamide groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several thiazole- and benzamide-based derivatives. Key comparisons include:
Key Observations :
- Thiazole vs. Triazole Cores : Thiazole derivatives (e.g., compound 5c) are more commonly associated with anti-inflammatory activity, while triazole analogs (e.g., ) are explored for kinase inhibition and metal coordination .
- Substituent Effects : The bromophenyl group in the target compound may enhance steric bulk and halogen bonding compared to methoxy or nitro substituents in analogs .
Key Observations :
- Anti-inflammatory Activity : Compound 5c, lacking the bromophenyl group, demonstrates efficacy in vivo, suggesting the target compound’s bromine substituent may modulate potency or selectivity .
Challenges and Opportunities
- Knowledge Gaps: No direct data on the target compound’s solubility, stability, or toxicity are available.
- Opportunities : Hybridization with triazole or morpholine moieties (e.g., ) could enhance bioavailability or target specificity.
Biological Activity
Overview
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-chlorobenzamide is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. The structural complexity of this molecule, featuring a thiazole ring and a bromophenyl group, enhances its pharmacological potential by influencing interactions with various biological targets.
Structural Characteristics
The compound's structure is defined by several key components:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial effects.
- Bromophenyl Group : Enhances the compound's interaction with biological targets.
- Chlorobenzamide Moiety : Contributes to the overall stability and reactivity of the compound.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial and fungal strains. The mechanism of action is believed to involve interference with bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Fungi | Candida albicans | 64 µg/mL |
| Aspergillus niger | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. In vitro studies have indicated that it inhibits the proliferation of cancer cell lines, particularly those associated with breast cancer. The proposed mechanism involves the inhibition of specific enzymes critical for cell growth and survival.
Table 2: Anticancer Activity Against Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast cancer) | 10 |
| HeLa (Cervical cancer) | 15 |
| A549 (Lung cancer) | 12 |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives in the series .
- Anticancer Activity Assessment : Another investigation focused on the anticancer properties of this compound against MCF7 cell lines. The results revealed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that this compound could be a lead candidate for further development in cancer therapeutics .
Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts with specific protein targets involved in microbial resistance and cancer proliferation pathways. These studies indicate that the compound has a strong binding affinity for active sites of proteins critical for these processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
